Cas no 2137702-69-1 (1-cyclobutyl-4-methylhexane-1,3-dione)

1-Cyclobutyl-4-methylhexane-1,3-dione is a cyclic diketone compound characterized by its unique structural features, including a cyclobutyl substituent and a methyl group at the 4-position of the hexane backbone. This configuration imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the preparation of complex cyclic and heterocyclic frameworks. Its diketone functionality allows for versatile transformations, such as condensation and cyclization reactions, while the cyclobutyl group enhances steric and electronic properties. The compound is suitable for applications in pharmaceutical and agrochemical research, where precise control over molecular architecture is critical. Its well-defined structure ensures consistent performance in synthetic pathways.
1-cyclobutyl-4-methylhexane-1,3-dione structure
2137702-69-1 structure
Product Name:1-cyclobutyl-4-methylhexane-1,3-dione
CAS No:2137702-69-1
MF:C11H18O2
MW:182.259423732758
CID:6161671
PubChem ID:165474327
Update Time:2025-10-28

1-cyclobutyl-4-methylhexane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-cyclobutyl-4-methylhexane-1,3-dione
    • EN300-1127617
    • 2137702-69-1
    • Inchi: 1S/C11H18O2/c1-3-8(2)10(12)7-11(13)9-5-4-6-9/h8-9H,3-7H2,1-2H3
    • InChI Key: WUTJDEXIFOYCNP-UHFFFAOYSA-N
    • SMILES: O=C(CC(C(C)CC)=O)C1CCC1

Computed Properties

  • Exact Mass: 182.130679813g/mol
  • Monoisotopic Mass: 182.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.1Ų

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1-cyclobutyl-4-methylhexane-1,3-dione Related Literature

Additional information on 1-cyclobutyl-4-methylhexane-1,3-dione

1-Cyclobutyl-4-Methylhexane-1,3-Dione: A Comprehensive Overview

1-Cyclobutyl-4-methylhexane-1,3-dione (CAS No. 2137702-69-1) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its cyclobutyl group and methyl substituent, exhibits interesting physical and chemical properties that make it a valuable component in various applications. Recent advancements in synthetic methodologies and its potential in drug discovery have further highlighted its importance in contemporary research.

The molecular structure of 1-cyclobutyl-4-methylhexane-1,3-dione consists of a six-carbon chain with two ketone groups at positions 1 and 3. The cyclobutyl group attached to the first carbon introduces strain into the molecule, which can influence its reactivity and stability. This structural feature has been exploited in the development of novel materials with tailored properties. For instance, researchers have explored the use of this compound as a precursor for synthesizing advanced polymers and bioactive molecules.

One of the most notable aspects of 1-cyclobutyl-4-methylhexane-1,3-dione is its role in medicinal chemistry. Recent studies have demonstrated its potential as a scaffold for designing bioactive compounds with anti-inflammatory and antioxidant properties. The compound's ability to form stable complexes with metal ions has also been leveraged in the creation of coordination polymers, which hold promise for applications in catalysis and sensing technologies.

The synthesis of 1-cyclobutyl-4-methylhexane-1,3-dione involves a multi-step process that typically begins with the preparation of cyclobutanone derivatives. Advanced techniques such as organocatalytic methods and transition metal-catalyzed reactions have been employed to optimize the synthesis pathway, ensuring high yields and purity. These advancements have made the compound more accessible for large-scale production and industrial applications.

In terms of physical properties, 1-cyclobutyl-4-methylhexane-1,3-dione exhibits a melting point of approximately 85°C and a boiling point around 205°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential use in optoelectronic materials.

Recent research has also focused on the environmental impact of 1-cyclobutyl-4-methylhexane-1,3-dione. Studies have shown that it degrades efficiently under aerobic conditions, reducing concerns about long-term environmental persistence. This biodegradability aligns with current sustainability trends and underscores its suitability for eco-friendly applications.

In conclusion, 1-cyclobutyl-4-methylhexane-1,3-dione (CAS No. 2137702-69-1) is a multifaceted compound with a wide range of applications across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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